Cas no 2260669-28-9 (β-Sitosterol-d)

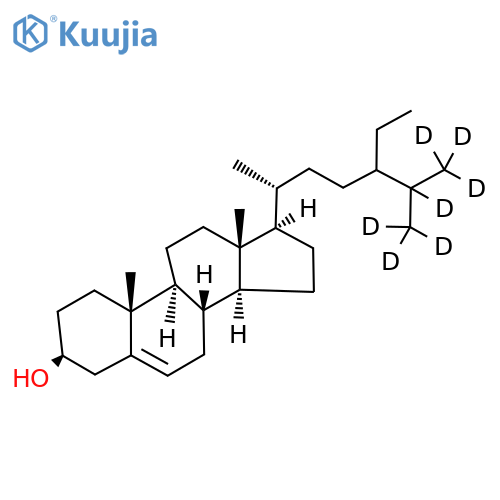

β-Sitosterol-d structure

β-Sitosterol-d 化学的及び物理的性質

名前と識別子

-

- β-Sitosterol-d

- HY-132382S

- CS-0200517

- MS-27405

- F90637

- Sitosterol-d7

- 5-Cholesten-24(RS)-ethyl-3beta-ol-25,26,26,26,27,27,27-d7

- (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-ethyl-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

- beta-Sitosterol-d7 (mixture of diasteromers)

- b-Sitosterol-d7 (mixture of diasteromers)

- 2260669-28-9

- 5-Cholesten-24(RS)-ethyl-3ss-ol-25,26,26,26,27,27,27-d7; 24(R,S)-Stigmast-5-en-3ss-ol;

-

- インチ: 1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21?,23+,24+,25-,26+,27+,28+,29-/m1/s1/i2D3,3D3,19D

- InChIKey: KZJWDPNRJALLNS-GNYYFJBRSA-N

- ほほえんだ: [C@H]1(CC2=CC[C@]3([H])[C@@]([H])([C@]2(CC1)C)CC[C@]1([C@@]3([H])CC[C@]1([H])[C@@H](CCC(C(C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])CC)C)C)O

計算された属性

- せいみつぶんしりょう: 421.430103436g/mol

- どういたいしつりょう: 421.430103436g/mol

- 同位体原子数: 7

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 30

- 回転可能化学結合数: 6

- 複雑さ: 634

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 9.3

β-Sitosterol-d 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-132382S-5mg |

β-Sitosterol-d |

2260669-28-9 | ≥98.0% | 5mg |

¥2250 | 2024-05-24 | |

| TRC | S497052-100mg |

b-Sitosterol-d7 (mixture of diasteromers) |

2260669-28-9 | 100mg |

$ 1430.00 | 2023-09-06 | ||

| TRC | S497052-50mg |

b-Sitosterol-d7 (mixture of diasteromers) |

2260669-28-9 | 50mg |

$ 781.00 | 2023-09-06 | ||

| TRC | S497052-10mg |

b-Sitosterol-d7 (mixture of diasteromers) |

2260669-28-9 | 10mg |

$ 181.00 | 2023-09-06 | ||

| MedChemExpress | HY-132382S-10mg |

β-Sitosterol-d |

2260669-28-9 | ≥98.0% | 10mg |

¥7150 | 2023-09-01 | |

| MedChemExpress | HY-132382S-1mg |

β-Sitosterol-d |

2260669-28-9 | ≥98.0% | 1mg |

¥900 | 2024-05-24 |

β-Sitosterol-d 関連文献

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

2260669-28-9 (β-Sitosterol-d) 関連製品

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2260669-28-9)β-Sitosterol-d

清らかである:99%

はかる:5mg

価格 ($):282.0